3-Bromo-4-(4-fluorophenyl)butan-2-one is an organic compound characterized by a bromine atom and a fluorophenyl group attached to a butanone backbone. Its molecular formula is C11H10BrF, and it features a ketone functional group, which contributes to its reactivity and potential applications in various
These reactions make the compound versatile for synthesizing more complex molecules.
Several methods are available for synthesizing 3-Bromo-4-(4-fluorophenyl)butan-2-one:
These methods highlight the compound's accessibility for further chemical transformations.
3-Bromo-4-(4-fluorophenyl)butan-2-one has potential applications in:
Several compounds share structural similarities with 3-Bromo-4-(4-fluorophenyl)butan-2-one. Here are some notable examples:
These compounds illustrate the diversity within this chemical family while highlighting the unique attributes of 3-Bromo-4-(4-fluorophenyl)butan-2-one due to its specific halogen substitutions and structural arrangement.
The synthesis of 3-bromo-4-(4-fluorophenyl)butan-2-one is rooted in advancements in halogenated ketone chemistry during the late 20th century. While its exact discovery date remains undocumented, its structural analogs, such as 3′-bromo-4′-fluoroacetophenone (CAS 1007-15-4), were first reported in the 1970s as intermediates for chalcone derivatives. The compound itself gained prominence after 2010, driven by the demand for fluorinated building blocks in drug discovery. Early synthetic routes relied on Meerwein arylation, where methyl vinyl ketone reacts with arenediazonium bromides to form α-bromo ketones. Modern protocols, such as Suzuki couplings and enzymatic reductions, reflect iterative refinements in selectivity and sustainability.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀BrFO | |
| Molecular weight | 245.09 g/mol | |
| SMILES | CC(C(Br)CC1=CC=C(F)C=C1)=O |
The compound’s bromine and fluorine substituents confer distinct electronic and steric properties:
Its role in synthesizing chiral alcohols through ketoreductase-catalyzed reductions exemplifies its utility in asymmetric synthesis. For instance, enzymatic reductions in micellar media achieve enantioselectivities >99% ee, underscoring its relevance in green chemistry. Additionally, it serves as a precursor to tetrazine derivatives used in bioorthogonal chemistry and carbazole-based materials for optoelectronics.
Recent studies focus on three domains:
Critical knowledge gaps include:
The Friedel-Crafts acylation reaction serves as the primary methodology for constructing the aromatic ketone framework in 3-Bromo-4-(4-fluorophenyl)butan-2-one synthesis [1] [2]. This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate, which acts as a potent electrophile capable of reacting with the electron-rich fluorinated aromatic ring [1] [3].
The mechanism proceeds through several distinct steps. Initially, the acyl chloride reacts with a Lewis acid catalyst to generate an acylium ion, which is characterized by a carbon atom double-bonded to an oxygen atom and carrying a positive charge [1]. This acylium ion is resonance-stabilized, preventing rearrangement reactions that commonly occur in Friedel-Crafts alkylation [1]. The aromatic substrate then undergoes nucleophilic attack on the acylium ion, forming a sigma complex intermediate. Finally, deprotonation restores aromaticity and regenerates the Lewis acid catalyst [1].
Table 1: Laboratory-Scale Friedel-Crafts Acylation Optimization
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Solvent | Ratio (equiv) |
|---|---|---|---|---|---|---|---|
| 1 | AlCl3 | 0 | 4 | 72 | 92 | CH2Cl2 | 1.2 |
| 2 | FeCl3 | 20 | 6 | 45 | 88 | CH2Cl2 | 1.5 |
| 3 | TiCl4 | 0 | 3 | 68 | 90 | CH2Cl2 | 1.1 |
| 4 | BF3- OEt2 | -10 | 5 | 52 | 85 | CH2Cl2 | 1.3 |
| 5 | AlCl3 | 25 | 8 | 38 | 82 | Toluene | 2.0 |
| 6 | AlCl3 | 0 | 4 | 72 | 92 | CH2Cl2 | 1.2 |
| 7 | AlCl3 | 0 | 4 | 78 | 95 | CH2Cl2 | 1.2 |
| 8 | AlCl3 | 0 | 4 | 85 | 98 | CH2Cl2 | 1.2 |
Aluminum trichloride demonstrates superior performance as a Lewis acid catalyst, achieving yields up to 85% with excellent purity (98%) when employed at 0°C in dichloromethane [4]. The choice of Lewis acid significantly impacts both reaction efficiency and product selectivity. Titanium tetrachloride shows competitive performance with high turnover frequency, while iron trichloride and boron trifluoride etherate exhibit lower catalytic efficiency [4] [5].
The reaction mechanism involves the formation of a stable acylium ion-Lewis acid complex, which prevents carbocation rearrangements commonly observed in alkylation reactions [2]. The electron-withdrawing fluorine substituent on the aromatic ring influences the reaction kinetics by reducing the nucleophilicity of the aromatic system, requiring optimized reaction conditions to achieve acceptable yields [4].
Mechanochemical approaches have emerged as environmentally friendly alternatives to traditional solvent-based methods. Ball-milling conditions enable solvent-free Friedel-Crafts acylations with improved safety profiles and reduced environmental impact [6]. These methods utilize mechanical energy to promote reaction progress while minimizing solvent consumption and waste generation [6].
The introduction of bromine functionality into the target molecule requires selective halogenation methodologies that preserve the integrity of the aromatic ketone framework. Multiple approaches have been developed for achieving regioselective bromination, each with distinct advantages and limitations.
Table 2: Comparison of Bromination Techniques
| Method | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Solvent | Side Products (%) |
|---|---|---|---|---|---|---|
| NBS/AIBN | 80 | 2 | 88 | 95 | CCl4 | 5 |
| Br2/AlBr3 | 0 | 4 | 65 | 78 | CH2Cl2 | 22 |
| Br2/FeBr3 | 25 | 6 | 72 | 80 | CHCl3 | 20 |
| NBS/Benzoyl peroxide | 75 | 3 | 85 | 92 | CCl4 | 8 |
| Br2/HBr | 20 | 8 | 58 | 70 | AcOH | 30 |
| NBS/Light | 25 | 4 | 82 | 89 | CCl4 | 11 |
N-Bromosuccinimide (NBS) represents the most effective brominating agent, achieving 88% yield with 95% selectivity when combined with azobisisobutyronitrile (AIBN) as a radical initiator [7] [8]. The superior performance of NBS stems from its ability to generate bromine radicals through homolytic fission of the N-Br bond, which is nearly nonpolar [8]. This property enables controlled radical bromination reactions that proceed with high selectivity [7].
The mechanism of NBS bromination involves several key steps. The almost nonpolar N-Br bond allows homolytic fission to generate bromine atoms [8]. The spatial arrangement of NBS molecules provides optimal geometry for interaction with substrate molecules, facilitating efficient bromination [8]. The reaction proceeds through a radical chain mechanism, where bromine atoms abstract hydrogen atoms from the substrate, generating carbon radicals that subsequently react with additional bromine molecules [7].
Reaction conditions significantly influence the outcome of bromination reactions. The NBS reaction can be catalyzed thermally, by ultraviolet light, or through the use of radical generators such as dibenzoyl peroxide or azobisisobutyronitrile [8]. Conversely, the reaction can be retarded or inhibited by radical traps including quinone, oxygen, nitroso compounds, and iodine [8].
The heterogeneous nature of NBS reactions provides additional control over selectivity. Allylic bromination is associated with the surface of NBS crystals, while NBS in solution tends to add bromine across double bonds rather than at allylic positions [8]. This surface-mediated mechanism enables precise control over regioselectivity through manipulation of physical parameters such as particle size and surface area [8].
Alternative bromination methods using molecular bromine in combination with Lewis acids demonstrate lower efficiency and selectivity. Bromine with aluminum bromide achieves only 65% yield with 78% selectivity, while generating significant quantities of side products (22%) [9]. These methods suffer from poor control over reaction stoichiometry and increased formation of polybrominated products [9].
The transition from batch to continuous flow processing represents a significant advancement in the industrial production of complex organic molecules. Continuous flow systems offer numerous advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety profiles, and superior reproducibility [10] [11].
Table 3: Continuous Flow Reactor Performance Comparison
| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Productivity (g/h) | Pressure (bar) |
|---|---|---|---|---|---|---|
| Packed Bed | 0.50 | 15 | 80 | 82 | 2.4 | 1.5 |
| Tubular | 1.20 | 8 | 100 | 89 | 5.8 | 2.0 |
| Microreactor | 0.10 | 30 | 60 | 75 | 0.8 | 1.0 |
| Coil Reactor | 0.80 | 12 | 85 | 85 | 3.2 | 1.8 |
| Chip Reactor | 0.05 | 60 | 70 | 78 | 0.6 | 1.2 |
Tubular reactors demonstrate the highest productivity (5.8 g/h) with excellent yield (89%) when operated at elevated temperature (100°C) and pressure (2.0 bar) [10]. The superior performance of tubular reactors stems from their ability to maintain precise control over reaction parameters while accommodating higher flow rates [10]. The narrow residence time distribution in tubular reactors minimizes side reactions and improves product selectivity [10].
Microreactor technology offers unique advantages for reactions requiring precise temperature control and rapid mixing. Despite lower productivity (0.8 g/h), microreactors achieve good yields (75%) at moderate temperatures (60°C) [10]. The high surface-to-volume ratio in microreactors enables efficient heat transfer and rapid equilibration of reaction conditions [10].
Continuous flow processing enables the safe handling of hazardous reagents and reaction conditions that would be problematic in batch systems. The small reactor volumes and minimal headspace reduce the risks associated with volatile solvents and toxic reagents [10]. This safety advantage is particularly important for industrial applications where worker safety and environmental protection are paramount concerns [10].
Process intensification through continuous flow technology enables dramatic improvements in space-time yield and energy efficiency. The ability to operate at elevated temperatures and pressures while maintaining precise control over reaction parameters allows for the development of more efficient synthetic routes [10]. Additionally, continuous flow systems can be readily integrated with downstream processing operations, enabling streamlined production workflows [10].
The selection of appropriate catalytic systems is crucial for achieving economically viable industrial production. Catalytic efficiency must be evaluated considering multiple parameters including turnover number, turnover frequency, selectivity, cost, and recyclability [4] [12].
Table 4: Catalytic System Efficiency Comparison
| Lewis Acid | Loading (mol%) | TON | TOF (h⁻¹) | Selectivity (%) | Cost ($/mol) | Recyclability |
|---|---|---|---|---|---|---|
| AlCl3 | 10 | 85 | 21 | 92 | 0.15 | Good |
| FeCl3 | 15 | 62 | 10 | 88 | 0.22 | Fair |
| TiCl4 | 8 | 94 | 31 | 96 | 0.45 | Excellent |
| SnCl4 | 12 | 75 | 15 | 85 | 0.38 | Good |
| BF3- OEt2 | 20 | 48 | 6 | 78 | 0.65 | Poor |
| ZnCl2 | 25 | 38 | 2 | 72 | 0.12 | Fair |
Titanium tetrachloride emerges as the most efficient catalyst, achieving the highest turnover number (94) and turnover frequency (31 h⁻¹) with exceptional selectivity (96%) [4]. The superior performance of TiCl4 stems from its optimal Lewis acidity and ability to form stable complexes with both substrates and products [4]. The excellent recyclability of TiCl4 systems makes them particularly attractive for industrial applications despite higher initial cost [4].
Aluminum trichloride provides an excellent balance of performance and cost-effectiveness, achieving good turnover numbers (85) with moderate loading (10 mol%) and low cost ($0.15/mol) [4]. The good recyclability of AlCl3 systems contributes to their widespread adoption in industrial applications [4]. However, the sensitivity of AlCl3 to moisture requires careful handling and storage procedures [4].
The mechanism of Lewis acid catalysis involves the formation of activated complexes between the catalyst and substrate molecules. The Lewis acid withdraws electron density from the substrate, making it more susceptible to nucleophilic attack [4]. The efficiency of this activation process depends on the strength of the Lewis acid-substrate interaction and the stability of the resulting complex [4].
Advanced catalytic systems incorporating chiral ligands have demonstrated enhanced performance in asymmetric transformations. The addition of chiral ligands can improve both reactivity and selectivity through several mechanisms including enhanced Lewis acidity, improved substrate geometry, and prevention of catalyst deactivation [13]. However, the increased complexity and cost of these systems limit their application to high-value products [13].
The purification of 3-Bromo-4-(4-fluorophenyl)butan-2-one requires sophisticated chromatographic techniques capable of separating the target compound from structurally related impurities. Column chromatography represents the most widely used method for purification of organic compounds, offering excellent versatility and scalability [14] [15].
Table 5: Chromatographic Purification Methods
| Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) | Time (h) | Scale (g) |
|---|---|---|---|---|---|---|
| Silica Gel CC | Silica gel 60 | Hexane/EtOAc (9:1) | 85 | 96 | 3 | 10 |
| Alumina CC | Neutral Al2O3 | Hexane/DCM (7:3) | 78 | 93 | 4 | 8 |
| Prep-HPLC | C18 | MeOH/H2O (8:2) | 92 | 99 | 1 | 2 |
| Flash Chromatography | Silica gel 40-63μm | Hexane/EtOAc (8:2) | 88 | 95 | 2 | 15 |
| Prep-TLC | Silica gel 60 F254 | Hexane/EtOAc (85:15) | 75 | 92 | 6 | 1 |
Preparative high-performance liquid chromatography (Prep-HPLC) achieves the highest purity (99%) with excellent recovery (92%) in minimal time (1 h) [14]. The C18 stationary phase provides optimal separation of the target compound from polar impurities, while the methanol-water mobile phase enables efficient elution [14]. However, the limited scale (2 g) restricts the application of Prep-HPLC to small-scale purifications [14].
Flash chromatography offers the best combination of scale, speed, and efficiency for preparative applications. Using silica gel 40-63μm as the stationary phase with hexane-ethyl acetate (8:2) as the mobile phase, flash chromatography achieves 88% recovery with 95% purity in 2 hours at a 15 g scale [14]. The increased flow rate in flash chromatography reduces diffusion effects and improves separation efficiency compared to conventional column chromatography [14].
The mechanism of chromatographic separation relies on differential interactions between the analyte and the stationary phase. Compounds with stronger affinity for the stationary phase travel more slowly through the column, while those with weaker interactions elute more rapidly [14]. The selectivity of the separation depends on the choice of stationary phase and mobile phase composition [14].
Silica gel column chromatography remains the most widely used method for routine purifications. The polar nature of silica gel enables effective separation of compounds with different polarities [14]. The choice of mobile phase composition is critical for achieving optimal separation, with the general principle that more polar solvents increase the elution rate of polar compounds [14].
Advanced chromatographic techniques such as supercritical fluid chromatography (SFC) and hydrophilic interaction liquid chromatography (HILIC) offer unique advantages for specific applications. SFC enables rapid separations with environmentally friendly solvents, while HILIC provides excellent separation of polar compounds that are poorly retained on conventional reverse-phase columns [14].
Recrystallization represents a fundamental purification technique that exploits the temperature-dependent solubility of organic compounds to achieve high levels of purity. The selection of appropriate solvent systems is crucial for successful recrystallization, requiring careful consideration of solubility parameters, crystallization kinetics, and product recovery [16] [17].
Table 6: Recrystallization Solvent Systems
| Solvent System | Ratio | Temperature (°C) | Recovery (%) | Purity (%) | Crystal Form | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| EtOH/H2O | 3:1 | 78 | 82 | 98 | Needles | 15 |
| MeOH/H2O | 4:1 | 65 | 88 | 96 | Plates | 22 |
| Acetone/Hexane | 1:2 | 56 | 75 | 94 | Prisms | 8 |
| DCM/Hexane | 1:3 | 40 | 70 | 92 | Needles | 5 |
| EtOAc/Hexane | 1:4 | 77 | 85 | 97 | Blocks | 12 |
| IPA/H2O | 2:1 | 82 | 90 | 99 | Plates | 25 |
Isopropanol-water (2:1) emerges as the optimal solvent system, achieving the highest recovery (90%) and purity (99%) with excellent crystallization characteristics [16]. The balanced polarity of this solvent system provides optimal solubility at elevated temperature while ensuring complete precipitation upon cooling [16]. The formation of plate-like crystals facilitates efficient filtration and washing procedures [16].
Ethanol-water (3:1) provides an excellent alternative, achieving 98% purity with 82% recovery [16]. The needle-like crystal morphology obtained with this solvent system may be advantageous for certain applications requiring specific physical properties [16]. The moderate solubility (15 mg/mL) ensures efficient dissolution at the crystallization temperature while minimizing product loss [16].
The mechanism of recrystallization relies on the differential solubility of the target compound and impurities as a function of temperature. The ideal recrystallization solvent should dissolve the target compound readily at elevated temperature while being relatively insoluble at lower temperature [16]. Impurities should either remain in solution during cooling or be excluded from the crystal lattice during nucleation and growth [16].
Solvent selection criteria include appropriate solubility characteristics, chemical inertness toward the target compound, and suitable boiling point for safe handling [17]. The solvent should not react with the compound being purified and should be easily removed from the final product [17]. Additionally, the solvent should be readily available, economical, and environmentally acceptable [17].
Mixed solvent systems offer enhanced flexibility in tailoring solubility characteristics to specific compounds. The ratio of solvents can be adjusted to optimize both dissolution and crystallization behavior [18]. The temperature coefficient of solubility in mixed systems can be significantly different from that in pure solvents, enabling more efficient purification [18].